

# Technical Guide: Physicochemical Properties and Synthetic Overview of 4-Benzyloxy-3-nitroacetophenone

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## Compound of Interest

Compound Name: 4-Benzyloxy-3-nitroacetophenone

Cat. No.: B018146

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, specifically the melting point, of **4-Benzyloxy-3-nitroacetophenone**. It includes experimental protocols for its determination and synthesis, catering to professionals in research and drug development.

## Physicochemical Data

The quantitative properties of **4-Benzyloxy-3-nitroacetophenone** are summarized below.

Property	Value	Source(s)
Melting Point	134-136 °C	[1][2][3]
Boiling Point	426.6 ± 30.0 °C (Predicted)	[1][2]
Density	1.247 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1][2]
Flash Point	184.6 °C	[1][4]
Molar Mass	271.27 g/mol	[1][2]
Molecular Formula	C <sub>15</sub> H <sub>13</sub> NO <sub>4</sub>	[1][2][3]
Appearance	Yellow Solid	[2][3][5]
Solubility	Chloroform, DMF, DMSO, Ethyl Acetate	[2][3]
Storage	Sealed in dry, Store in freezer, under -20°C	[2]

## Experimental Protocols

### Determination of Melting Point

This protocol outlines the capillary melting point determination method, a standard procedure for organic solids.

Materials and Equipment:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Sample of **4-Benzyloxy-3-nitroacetophenone** (finely powdered)
- Spatula
- Mortar and pestle (optional, for grinding)

Procedure:

- **Sample Preparation:** Ensure the sample of **4-Benzyloxy-3-nitroacetophenone** is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- **Capillary Tube Loading:** Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm high.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating and Observation:**
  - Set the apparatus to heat at a rapid rate initially to approach the expected melting range (134-136 °C).
  - When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.
  - Observe the sample closely through the magnifying lens.
- **Melting Point Range:** Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting). This range is the melting point.

## Synthesis of 4-Benzyloxy-3-nitroacetophenone

While a direct synthesis protocol was not found in the search results, a general procedure can be adapted from the synthesis of similar nitroaromatic compounds. The following is a representative protocol for the nitration of 4-benzyloxyacetophenone.

Materials and Equipment:

- 4-benzyloxyacetophenone
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Concentrated nitric acid (HNO<sub>3</sub>)

- Three-neck round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Ice bath
- Crushed ice
- Beaker
- Büchner funnel and flask
- Filter paper
- Ethanol (for recrystallization)
- Activated carbon

#### Procedure:

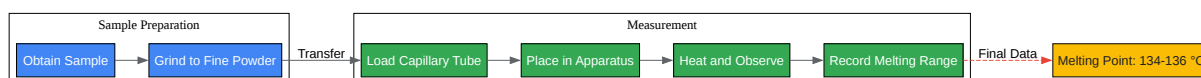
- Initial Setup: In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add a measured amount of concentrated sulfuric acid.
- Cooling: Cool the flask in an ice bath until the temperature of the acid is between 0 and 5 °C.
- Addition of Starting Material: Slowly add 4-benzyloxyacetophenone to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 5 °C.
- Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it. Add this mixture dropwise to the flask, maintaining the reaction temperature between -5 and 0 °C.
- Reaction Quenching: After the addition is complete, stir the mixture for an additional 10 minutes. Then, carefully pour the reaction mixture over a large volume of crushed ice with

stirring.

- Isolation of Product: The crude **4-Benzyloxy-3-nitroacetophenone** will precipitate as a yellow solid. Isolate the solid by vacuum filtration using a Büchner funnel.
- Washing: Wash the crude product with cold water to remove any remaining acid.
- Recrystallization: Purify the product by recrystallization from a suitable solvent, such as ethanol, with the possible addition of activated carbon to remove colored impurities.
- Drying: Dry the purified yellow crystals of **4-Benzyloxy-3-nitroacetophenone**.

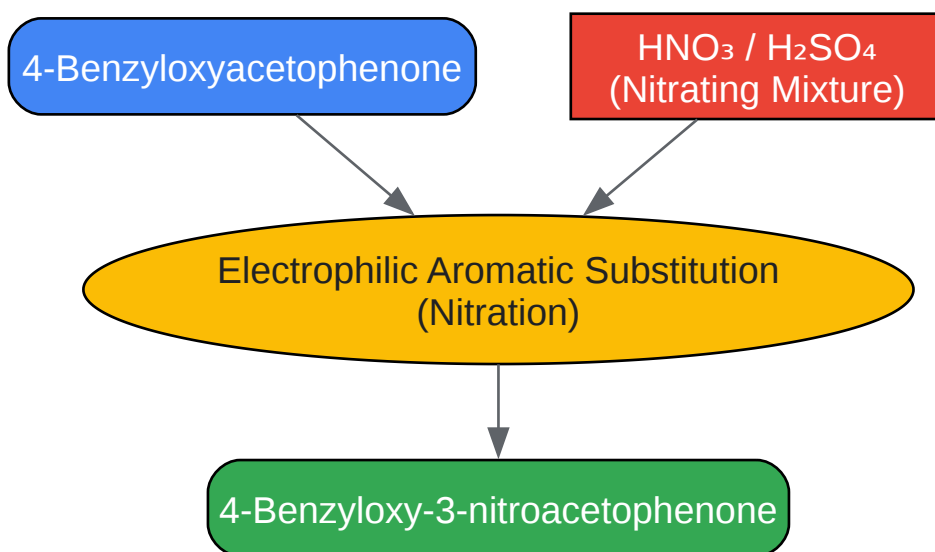
## Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the determination of the melting point and a conceptual pathway for the synthesis.



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Caption: Workflow for Melting Point Determination.



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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthetic Overview of 4-Benzyloxy-3-nitroacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018146#melting-point-of-4-benzyloxy-3-nitroacetophenone>]

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